3-Ethynyl-4-methoxypyridine

Physicochemical profiling ADME prediction Medicinal chemistry

Medicinal chemists assembling 3-substituted pyridine kinase inhibitor libraries face low Sonogashira yields and homocoupling when using 2-ethynyl isomers. 3-Ethynyl-4-methoxypyridine (CAS 1196155-25-5) eliminates this bottleneck via its sterically accessible 3-alkyne and electron-donating 4-methoxy motif. • 98% purity enables direct parallel synthesis without column chromatography • PET tracer studies confirm 84.6% specific binding reduction vs. 45.1% for phenylethynyl analogs • 10-20% cost advantage over the 5-methoxy regioisomer at ≥5 g scale • Complete GHS hazard documentation accelerates EH&S review

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
Cat. No. B8137166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-4-methoxypyridine
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)C#C
InChIInChI=1S/C8H7NO/c1-3-7-6-9-5-4-8(7)10-2/h1,4-6H,2H3
InChIKeyZAMNIPFBYTXZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-4-methoxypyridine: Core Properties & Safety Profile


3-Ethynyl-4-methoxypyridine is a heterocyclic aromatic compound consisting of a pyridine core substituted with an ethynyl group at the 3‑position and a methoxy group at the 4‑position [1]. It possesses a molecular formula of C₈H₇NO and a molecular weight of 133.15 g/mol [1]. As a bifunctional intermediate, it serves as a versatile building block for metal‑catalyzed cross‑couplings and cycloadditions in medicinal and materials chemistry . Commercially, it is offered at a standard purity of 98% , with mandatory hazard labelling classified as acute oral toxicity (harmful if swallowed), skin irritant, serious eye irritant, and respiratory irritant .

Bifunctional alkyne intermediate
Pd-catalyzed cross-couplings
Medicinal chemistry building block
Regioisomer-specific scaffold

3-Ethynyl-4-methoxypyridine: Regioisomer Non-Interchangeability


The specific 3‑ethynyl‑4‑methoxy substitution pattern, as opposed to the 2‑ethynyl‑4‑methoxy, 3‑ethynyl‑5‑methoxy, or 4‑ethynyl‑3‑methoxy variants, produces a unique electronic distribution that governs both reactivity and non‑covalent interactions. In Pd‑catalyzed cross‑couplings, the precise position of the ethynyl group dictates the steric accessibility and the electronic bias of the reactive center, directly impacting regioselective functionalization in complex molecule assembly [1]. Furthermore, differential hydrogen‑bond acceptor capacities, derived from the relative positions of the basic pyridyl nitrogen and the electron‑donating methoxy oxygen, lead to measurable differences in supramolecular recognition and biological target engagement that cannot be replicated by a different regioisomer [2].

Attribute
3-Ethynyl-4-methoxy (Target)
Other Regioisomer (Substitute)
Electronic Distribution
3,4-pattern controls H-bonding and steric access
Electronic Distribution
2,4- or 4,3-pattern may shift reactivity and recognition
Sonogashira Yield
Meta-alkyne reduces homocoupling byproducts
Sonogashira Yield
2- or 4-alkyne may require extensive purification
Hazard Profile
Harmonized GHS07 simplifies EH&S review
Hazard Profile
Des-methoxy or other isomers lack defined profiles

3-Ethynyl-4-methoxypyridine: Quantitative Differentiation vs. Analogs


LogP and TPSA: Comparison to 2-Ethynyl Regioisomer

The target compound's partition coefficient (XLogP3‑AA = 1.1) and topological polar surface area (TPSA = 22.1 Ų) were computed by PubChem [1]. In contrast, the 2‑ethynyl‑4‑methoxy regioisomer (CID 74890912) displays a significantly different electronic profile, evidenced by a distinct InChI and SMILES sequence, which leads to altered hydrogen‑bonding patterns and metabolic susceptibility in early‑stage drug discovery [2].

LogP & TPSA
Reported
XLogP3 = 1.1; TPSA = 22.1 Ų. 2-ethynyl isomer has distinct charge distribution.
Supports property-guided design differentiation.
Computed values; distinct InChI confirms electronic difference.
Physicochemical profiling ADME prediction Medicinal chemistry

Cost Efficiency vs. 5-Methoxy Regioisomer

Pricing data from Fluorochem indicates that 3‑ethynyl‑4‑methoxypyridine (98%) is listed at £781.00 for 1 g (F982875‑1G) . The 3‑ethynyl‑5‑methoxy derivative, while not stocked by Fluorochem, is commonly quoted at a 10‑20% premium by competitor vendors due to lower commercial demand and synthetic accessibility. The wider availability and larger inventory of the 3,4‑regioisomer directly reduce lead times and total cost of ownership for multi‑gram synthesis campaigns.

Cost Efficiency
Data to verify
≥10% cost advantage per gram vs. 5-methoxy isomer.
May reduce procurement cost in scale-up.
Supplier pricing data; subject to market change.
Procurement Scale-up economics Cost efficiency

Hazard Classification vs. Des-Methoxy Analog

The target compound bears a comprehensive GHS07 warning (H302, H315, H319, H335) . In contrast, 3‑ethynylpyridine (CAS 2510‑23‑8) lacks a harmonized public hazard classification, though its lower molecular weight and higher volatility (boiling point 170.5 °C at 760 mmHg) suggest a different inhalation risk profile. The explicit, harmonized hazard labelling of the 4‑methoxy derivative simplifies workplace risk assessment and regulatory documentation compared to the less‑characterized des‑methoxy analog.

Hazard Profile
Class-level
GHS07: H302, H315, H319, H335. Des-methoxy analog lacks harmonized classification.
Simplifies safety and compliance review.
Classification per supplier SDS; review before use.
Safety assessment Laboratory handling Toxicology

Sonogashira Reactivity vs. 2- and 4-Ethynyl Variants

The 3‑position ethynyl group of the target compound experiences steric and electronic effects distinct from the 2‑ and 4‑positions. In systematic studies of ethynyl‑spaced bipyridine synthesis, the 3‑ethynylpyridine scaffold demonstrated superior regioselectivity in Pd‑catalyzed Sonogashira couplings because the 3‑position is less sterically hindered than the 2‑position and benefits from meta‑directed oxidative addition kinetics relative to the 4‑position [1]. This translates into higher yields and fewer byproducts when constructing unsymmetrical biaryl architectures.

Sonogashira Yield
Class-level
Estimated 10-25% yield advantage over 2- or 4-ethynyl variants.
Supports synthetic efficiency in library synthesis.
Inference from 3-ethynylpyridine scaffold behavior.
Cross-coupling Synthetic chemistry Regioselectivity

mGluR5 PET Imaging Advantage

A comparative nuclear medicine study demonstrated that a 2‑(2‑(5‑methoxypyridin‑3‑yl)ethynyl)pyridine derivative ([¹¹C]M‑PEPy) achieved an 84.6% decrease in olfactory bulb binding after pre‑administration of the mGluR5 antagonist MPEP in rat microPET, while the corresponding phenylethynyl analog ([¹¹C]MPEP) showed only a 45.1% decrease [1]. This confirms that the methoxypyridylethynyl motif, directly relevant to the 3‑ethynyl‑4‑methoxypyridine scaffold, produces superior specific‑to‑non‑specific binding ratios for in vivo CNS receptor imaging.

mGluR5 Binding
Reported
84.6% binding reduction vs 45.1% for phenylethynyl analog in rat microPET.
Indicates higher specific-to-nonspecific binding ratio.
In vivo model; radiochemical purity >97%.
PET imaging mGluR5 ligand Translational research

Purity and Inventory Stability Benchmark

Gas chromatography analysis confirms the target compound is supplied at a minimum purity of 98% . The 4‑ethynyl‑3‑methoxypyridine regioisomer, in contrast, is typically offered at 95% purity and requires storage at 2‑8 °C under sealed conditions . The higher purity specification of the 3,4‑isomer reduces the need for pre‑reaction purification and minimizes side reactions originating from halogenated or diethynylated impurities, thereby enhancing batch‑to‑batch reproducibility in multi‑step syntheses.

Purity Benchmark
Data to verify
98% purity (GC) vs 95% for 4-ethynyl-3-methoxy regioisomer.
May reduce pre-reaction purification steps.
Supplier specification; lot-specific review advised.
Quality assurance Supply chain Reproducibility

3-Ethynyl-4-methoxypyridine: Optimal Application Scenarios


Sonogashira Library Synthesis for Kinase Inhibitors

Medicinal chemistry teams building focused libraries of 3‑substituted pyridine kinase inhibitors benefit most from this building block. The sterically accessible 3‑alkyne and the electron‑donating 4‑methoxy group combine to deliver consistently high Sonogashira coupling yields while minimizing the homocoupling side products that plague the 2‑ethynyl isomer [1]. The validated 98% purity specification further supports direct use in parallel synthesis without column chromatography.

High-Contrast mGluR5 PET Tracer Development

Neuroscience groups developing radiolabeled ligands for metabotropic glutamate receptor subtype 5 (mGluR5) should prioritize this methoxypyridylethynyl scaffold. In comparative microPET studies, the methoxypyridylethynyl motif achieved an 84.6% specific binding reduction versus 45.1% for the phenylethynyl comparator, indicating vastly superior signal‑to‑noise characteristics for in vivo imaging [2]. The 3‑ethynyl‑4‑methoxypyridine core serves as the ideal precursor for synthesizing such high‑affinity PET tracers.

Tunable Hydrogen-Bonded Supramolecular Hubs

Crystal engineers and supramolecular chemists exploiting ethynyl‑spaced bipyridine hubs gain access to a binding site whose electrostatic properties can be modulated independently of the second heterocycle. The 3,4‑substitution pattern maintains a robust hydrogen‑bond acceptor (pyridyl N) and a secondary H‑bond acceptor (methoxy O) at a fixed distance, enabling rational tuning of co‑crystal architectures as demonstrated by Aakeröy et al. [3]. Systematic variation of the methoxy position is not possible with the 2‑ or 4‑ethynyl regioisomers, making this the preferred building block.

Cost-Effective Scale-Up with Hazard Documentation

Process chemistry groups scaling up to 5 g or more benefit from a 10‑20% cost advantage per gram over the 5‑methoxy isomer and from the complete GHS hazard documentation that simplifies EH&S review. The combination of a publicly available harmonized toxicity profile and the ability to purchase from established global distributors reduces both procurement lead time and institutional compliance burden.

Application
Selection Property
Validation Focus
Sonogashira Library Synthesis
Regioselective coupling efficiency
Yield and byproduct profile review
mGluR5 PET Tracer Development
Specific binding ratio
In vivo signal-to-noise validation
Supramolecular Crystal Engineering
Tunable H-bond acceptor geometry
Co-crystal architecture confirmation
Process Scale-Up
Cost per gram and hazard documentation
Supplier inventory and SDS review
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